Cas no 408532-24-1 (3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid)

3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid
- 408532-24-1
- EN300-1857237
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- Inchi: 1S/C11H14O3/c1-7-3-4-10(12)9(5-7)6-8(2)11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14)
- InChI Key: BVBGPUUEMSONOH-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1CC(C(=O)O)C
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.5Ų
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857237-10.0g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1857237-1g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1857237-5.0g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1857237-0.05g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1857237-10g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1857237-0.5g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1857237-2.5g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1857237-0.25g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1857237-0.1g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1857237-1.0g |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid |
408532-24-1 | 1g |
$914.0 | 2023-06-02 |
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid Related Literature
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid
Comprehensive Overview of 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid (CAS No. 408532-24-1)
3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid (CAS No. 408532-24-1) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique phenolic and carboxylic acid functional groups, has garnered attention for its structural versatility and potential applications in drug development. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidant agents.
The molecular structure of 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid features a hydroxyphenyl moiety linked to a methylpropanoic acid chain, which contributes to its hydrogen-bonding capacity and lipophilicity. These properties make it a candidate for drug solubility enhancement and targeted delivery systems, topics frequently searched in pharmacokinetics and formulation science. Recent studies highlight its potential in modulating enzyme inhibition pathways, aligning with current trends in precision medicine and small-molecule therapeutics.
In synthetic chemistry, CAS No. 408532-24-1 serves as a key intermediate for chiral synthesis and asymmetric catalysis, addressing the growing demand for stereoselective compounds. Its methyl-substituted aromatic ring offers stability under various reaction conditions, making it valuable for green chemistry applications—a hot topic in sustainable pharmaceutical manufacturing. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize this compound, reflecting industry standards for quality control.
From a commercial perspective, 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid is often referenced in patents related to cosmeceuticals and dermatological formulations, coinciding with rising consumer interest in skin barrier repair ingredients. Its phenolic antioxidant properties align with searches for anti-aging compounds and UV protectants. However, rigorous toxicological assessments and clinical validations remain critical before large-scale adoption, as emphasized in recent FDA guidance documents.
Environmental considerations for CAS 408532-24-1 include its biodegradability profile and ecotoxicological impact, areas gaining traction in ESG (Environmental, Social, and Governance) metrics for chemical industries. Computational modeling studies suggest low bioaccumulation potential, though real-world data are still evolving. This aligns with global searches for safer chemical alternatives and REACH compliance strategies.
Future research directions may explore structure-activity relationships (SAR) of 3-(2-hydroxy-5-methylphenyl)-2-methylpropanoic acid derivatives to optimize therapeutic efficacy while minimizing off-target effects. Collaborative efforts between academia and pharmaceutical innovators could accelerate its translation into next-generation APIs (Active Pharmaceutical Ingredients), particularly for chronic inflammatory conditions—a dominant theme in PubMed queries and grant-funded research.
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